7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-(4-methoxyphenyl)-5,6-diphenyl-7,7-dihydro-6H-pyrrolo[2,3-d]pyrimidine
- Pyrimido[4,5-d]pyrimidine
- Pyrimido[5,4-d]pyrimidine
Uniqueness
7-Methyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87791-38-6 |
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Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
7-methyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H9N3S/c1-11-4-3-6-7(11)9-5-10-8(6)12-2/h3-5H,1-2H3 |
InChI Key |
WVRRDOFPYJVMNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2SC |
Origin of Product |
United States |
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